2-(4-{4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol
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Overview
Description
2-(4-{4-[(4-CHLOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHANOL is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazolopyrimidine core, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{4-[(4-CHLOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHANOL typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrimidine ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Piperazine Ring: The piperazine ring is attached via a condensation reaction with the pyrazolopyrimidine core.
Addition of the Ethanol Group: The final step involves the addition of the ethanol group to the piperazine ring through an alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-(4-{4-[(4-CHLOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
Scientific Research Applications
2-(4-{4-[(4-CHLOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHANOL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-{4-[(4-CHLOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHANOL involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation. This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(4-CHLOROPHENYL)-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE: This compound shares the pyrazolopyrimidine core but lacks the piperazine and ethanol groups.
4-(4-CHLOROPHENYL)AMINO-1-METHYLPYRAZOLO[3,4-D]PYRIMIDINE: Similar structure but without the piperazine ring.
2-(4-{4-[(4-BROMOPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHANOL: Similar structure with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of 2-(4-{4-[(4-CHLOROPHENYL)AMINO]-1-METHYLPYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHANOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H22ClN7O |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-[4-[4-(4-chloroanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H22ClN7O/c1-24-17-15(12-20-24)16(21-14-4-2-13(19)3-5-14)22-18(23-17)26-8-6-25(7-9-26)10-11-27/h2-5,12,27H,6-11H2,1H3,(H,21,22,23) |
InChI Key |
ZYFOBURRNHWHQG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=C(C=C3)Cl)N4CCN(CC4)CCO |
Origin of Product |
United States |
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